Glucovanillin Glucovanillin Glucovanillin is a glycoside.
Glucovanillin is a natural product found in Ruellia patula, Scutellaria albida, and other organisms with data available.
See also: Elymus repens root (part of).
Brand Name: Vulcanchem
CAS No.: 494-08-6
VCID: VC21326411
InChI: InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
SMILES: COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol

Glucovanillin

CAS No.: 494-08-6

Cat. No.: VC21326411

Molecular Formula: C14H18O8

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Glucovanillin - 494-08-6

CAS No. 494-08-6
Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
IUPAC Name 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Standard InChI InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key LPRNQMUKVDHCFX-RKQHYHRCSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Boiling Point 571.00 to 573.00 °C. @ 760.00 mm Hg
Melting Point 188 - 192 °C

Chemical Structure and Properties

Molecular Specifications

Glucovanillin possesses the molecular formula C₁₄H₁₈O₈ with a molecular weight of 314.29 g/mol . Its structure consists of a vanillin moiety (3-methoxy-4-hydroxybenzaldehyde) conjugated with a β-D-glucose molecule through a glycosidic bond at the 4-position of the vanillin. This structural arrangement is significant as it renders the vanillin temporarily inactive as a flavor compound until hydrolysis occurs. The percent composition by element has been determined as 53.50% carbon, 5.77% hydrogen, and 40.73% oxygen , consistent with its molecular formula.

Chemical Identifiers

Glucovanillin is registered with CAS number 494-08-6 and can be further identified through its InChIKey: LPRNQMUKVDHCFX-RKQHYHRCSA-N . For computational chemistry and database purposes, the SMILES notation provides a string representation of the structure: COc1cc(C=O)ccc1O[C@@H]2OC@HC@@HC@H[C@H]2O . These standardized identifiers enable consistent reference to the compound across scientific databases and publications.

Derivatives and Related Compounds

A significant derivative of glucovanillin is its tetraacetate form, which has the molecular formula C₂₂H₂₆O₁₂ and a molecular weight of 482.43 g/mol. This derivative has distinctive properties including a melting point of 142-143°C and an optical rotation [α]D of -48.3° when measured in chloroform . The existence of this derivative is particularly relevant for analytical chemistry applications and structural confirmation studies.

Physical Properties

Appearance and Sensory Properties

Glucovanillin appears as a white to off-white solid that can form needle-like crystals when recrystallized from methanol . The compound is characterized by a very mild vanilla odor at 100% concentration , though it possesses a bitter taste in its pure form . These sensory properties distinguish it from its hydrolysis product vanillin, which has a much stronger and more characteristic vanilla aroma.

Thermal and Stability Properties

The melting point of glucovanillin is consistently reported as 189-190°C across multiple sources . Its estimated boiling point is considerably higher at 574.7±50.0°C (predicted) . The compound is noted to be hygroscopic, requiring storage under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain stability . These storage requirements highlight the importance of proper handling in both research and industrial applications.

Solubility and Physical Constants

Table 1: Physical Properties of Glucovanillin

PropertyValueReference
Melting point189-190°C
Boiling point574.7±50.0°C (Predicted)
Density1.481±0.06 g/cm³ (Predicted)
Optical rotation[α]D20 -89.9° (in water)
SolubilitySlightly soluble in DMSO, methanol (heated), water
pKa12.78±0.70 (Predicted)
LogP-1.252 (estimated)

Glucovanillin demonstrates limited solubility in common solvents, being slightly soluble in DMSO, heated methanol, and water . It shows greater solubility in hot water and alcohol while being almost insoluble in ether . The compound exhibits a specific optical rotation [α]D20 of -89.9° when measured in water , indicating its chiral nature. These properties are important considerations for extraction methods and analytical procedures.

Biological Significance

Natural Occurrence

Glucovanillin occurs naturally in green vanilla pods (Vanilla planifolia Andrews), where it serves as a storage form of vanillin. The compound is particularly concentrated in the placental areas of green vanilla beans , with concentrations reported to be around 14% on a dry weight basis in green vanilla beans . This high concentration of precursor compounds is one reason vanilla pods must undergo extensive processing before developing their characteristic flavor.

Metabolic Transformations

During the vanilla curing process, glucovanillin undergoes hydrolysis to release vanillin, the primary flavor compound in vanilla. This transformation involves the enzymatic cleavage of the glycosidic bond by β-glucosidase enzymes. Research has identified that both endogenous plant enzymes and enzymes from colonizing microorganisms, particularly Bacillus species, contribute to this hydrolysis . These microorganisms can metabolize glucovanillin as the sole source of carbon within 24 hours in laboratory cultures, producing vanillin as the major volatile compound . This biological conversion represents a crucial step in vanilla flavor development and quality.

Role in Vanilla Curing Process

Distribution in Vanilla Beans

Research has documented the changing concentrations of glucovanillin throughout the vanilla curing process. In one study, the glucovanillin content in the fleshy area of vanilla beans was measured at different stages: green beans (0.037±0.0003 mmol/g), freshly blanched beans (0.48±0.0136 mmol/g), sweating beans (0.259±0.0128 mmol/g), drying beans (0.149±0.0114 mmol/g), and cured beans (0 mmol/g) . The placental areas showed a gradual decrease in glucovanillin content, with the highest levels in green beans and the lowest in cured beans. This distribution pattern demonstrates the progressive conversion of glucovanillin to vanillin during curing.

Impact on Vanilla Quality

The initial content of glucovanillin and its efficient conversion to vanillin are critical factors determining the quality of cured vanilla beans. Research indicates that vanilla beans with higher initial glucovanillin content typically produce higher-quality cured vanilla with greater vanillin concentrations. The vanillin concentration can increase significantly during curing, with reports of increases from 8,418 ppm to 22,361 ppm noted in some studies . Cured vanilla beans with vanillin concentrations of 2.0-3.0% are generally considered high quality , highlighting the importance of optimal glucovanillin conversion.

Influence of Bean Size and Maturity

Table 2: Relationship Between Vanilla Bean Size and Quality Parameters

Bean Size ParameterImpact on Glucovanillin/VanillinQuality Indicator
Weight > 15gHigher vanillin/glucovanillin contentHigher quality
Weight < 8gLower or no aroma identityLower quality
Length < 12.3 cmLower quality indicatorsImmature bean marker

Research has established that the size of vanilla beans correlates significantly with their glucovanillin content and subsequent vanillin development. Studies show that vanilla beans weighing more than 15 grams tend to have higher vanillin/glucovanillin content after curing . Conversely, smaller beans weighing less than 8 grams or measuring less than 12.3 cm in length typically produce lower-quality cured vanilla with reduced aroma compounds . This relationship between bean size and glucovanillin content provides a practical quality indicator for vanilla bean selection prior to processing.

Microbial Interactions and Enzymatic Hydrolysis

Role of Bacillus Species

Scientific investigations have demonstrated that colonizing microorganisms, particularly from the Bacillus genus, play a significant role in glucovanillin hydrolysis during vanilla curing. These bacteria possess β-glucosidase (bgl) enzymes capable of cleaving the glycosidic bond in glucovanillin. Phylogenetic analysis based on 16S rRNA gene sequences has confirmed the predominance of Bacillus isolates in vanilla bean colonization . Laboratory studies using green fluorescent protein-tagged isolates have visually confirmed that these Bacillus isolates can effectively colonize vanilla beans , thereby contributing to the flavor development process.

Enzymatic Activity Patterns

When cultured with glucovanillin as the sole carbon source, Bacillus isolates demonstrate the ability to metabolize this compound within 24 hours . This metabolism primarily yields vanillin, although other volatile compounds such as α-cubebene, β-pinene, and guaiacol may also be produced by certain isolates . The speed and efficiency of this enzymatic conversion highlight the importance of microbial activity in traditional vanilla curing methods. These findings suggest that controlled microbial inoculation could potentially be used to optimize vanilla processing.

Analytical Methods and Detection

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV-Vis detection represents the standard method for glucovanillin analysis. In research applications, glucovanillin has been detected at approximately the third minute in HPLC analysis . This analytical approach allows for accurate quantification of glucovanillin in vanilla beans at various processing stages and facilitates quality control in commercial production. Additional analytical techniques, including mass spectrometry and NMR spectroscopy, may be employed for structural confirmation and detailed characterization.

Sample Preparation Considerations

For analytical purposes, glucovanillin can be prepared as a stock solution, typically at concentrations of 100 mg/mL (318.18 mM) in DMSO, though ultrasonic treatment may be necessary to achieve complete dissolution . Proper storage of prepared solutions is essential, with recommendations for use within 6 months when stored at -80°C or within 1 month when stored at -20°C . These preparation and storage guidelines ensure reliable analytical results when working with this compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator